

molecular structure and coordination geometry of tetrakis(triphenylphosphite)nickel(0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrakis(triphenylphosphite)nickel(0)

Cat. No.: B087886

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Coordination Geometry of
Tetrakis(triphenylphosphite)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

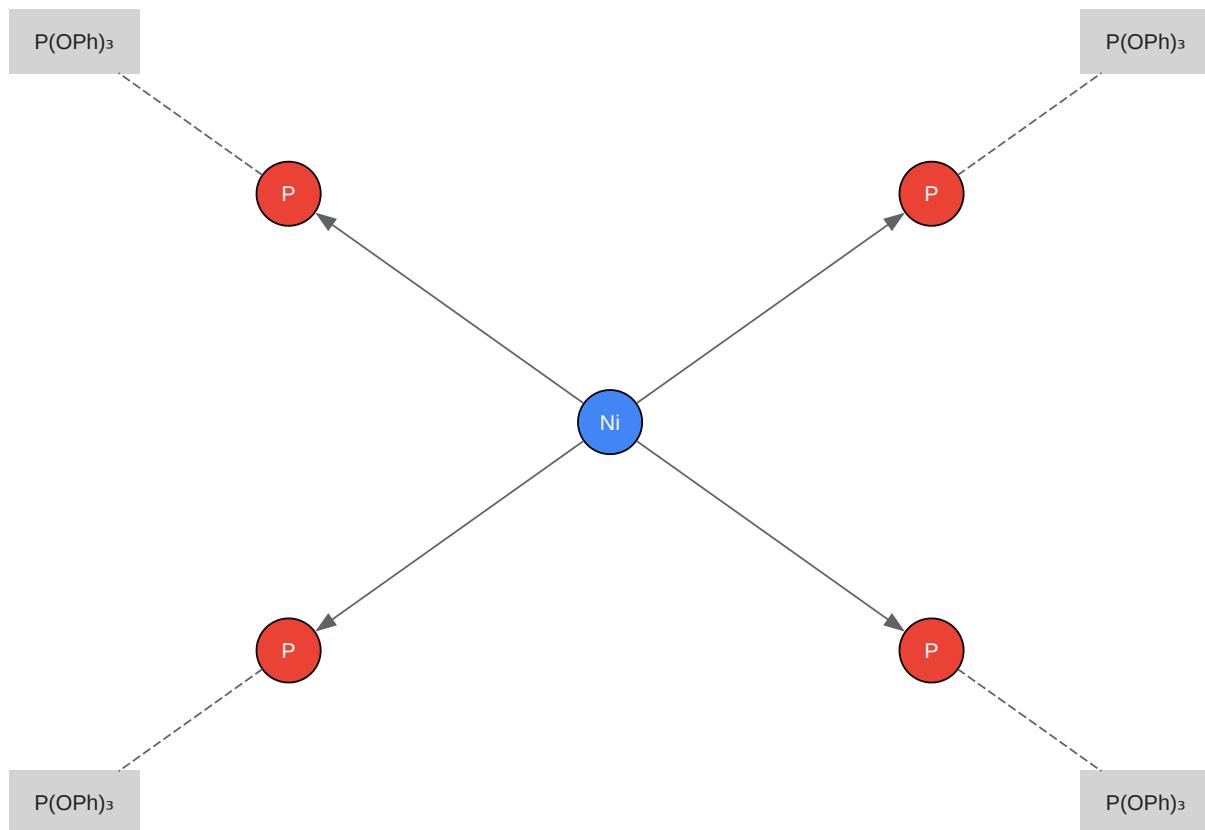
Abstract

Tetrakis(triphenylphosphite)nickel(0), with the chemical formula $\text{Ni}[\text{P}(\text{OPh})_3]_4$, is a significant organometallic complex featuring nickel in a zero oxidation state. It serves as a valuable catalyst and precursor in various organic transformations. This technical guide provides a comprehensive overview of its molecular structure, coordination geometry, synthesis, and characterization. A critical review of available literature indicates a lack of a definitive single-crystal X-ray diffraction study, precluding the presentation of precise experimental bond lengths and angles. Consequently, the structural details discussed are based on spectroscopic evidence and theoretical considerations, drawing parallels with analogous complexes.

Molecular and Physical Properties

Tetrakis(triphenylphosphite)nickel(0) is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. The compound is air-sensitive and should be handled under an inert atmosphere. It is soluble in organic solvents such as tetrahydrofuran (THF) and toluene.

Table 1: Physical and Chemical Properties of **Tetrakis(triphenylphosphite)nickel(0)**


Property	Value
Molecular Formula	C ₇₂ H ₆₀ NiO ₁₂ P ₄
Molecular Weight	1303.86 g/mol
CAS Number	14221-00-2
Appearance	White to off-white powder/solid
Melting Point	145 °C (decomposes)
Solubility	Soluble in THF, toluene
Oxidation State of Ni	0

Molecular Structure and Coordination Geometry

A definitive single-crystal X-ray structure of **tetrakis(triphenylphosphite)nickel(0)** is not publicly available in the Cambridge Structural Database (CSD) or the Inorganic Crystal Structure Database (ICSD). Therefore, the precise bond lengths and angles cannot be quantitatively tabulated. However, based on spectroscopic data, steric considerations, and the electronic configuration of the central metal atom, a well-supported structural model can be proposed.

Electronic Configuration and Expected Geometry

The central nickel atom is in the Ni(0) oxidation state, with an electron configuration of [Ar] 3d¹⁰. For a d¹⁰ metal center with four identical ligands, a tetrahedral geometry is strongly favored to minimize steric repulsion between the bulky triphenylphosphite ligands. This arrangement places the four phosphorus atoms at the vertices of a tetrahedron around the central nickel atom. The P-Ni-P bond angles are expected to be close to the ideal tetrahedral angle of 109.5°.

[Click to download full resolution via product page](#)

Caption: Proposed tetrahedral coordination geometry of **tetrakis(triphenylphosphite)nickel(0)**.

Experimental Protocols

Synthesis

Two primary methods for the synthesis of **tetrakis(triphenylphosphite)nickel(0)** have been reported in the literature.

Method A: From Nickelocene

This method involves the reaction of nickelocene with an excess of triphenyl phosphite in a non-polar solvent like benzene under an inert atmosphere.

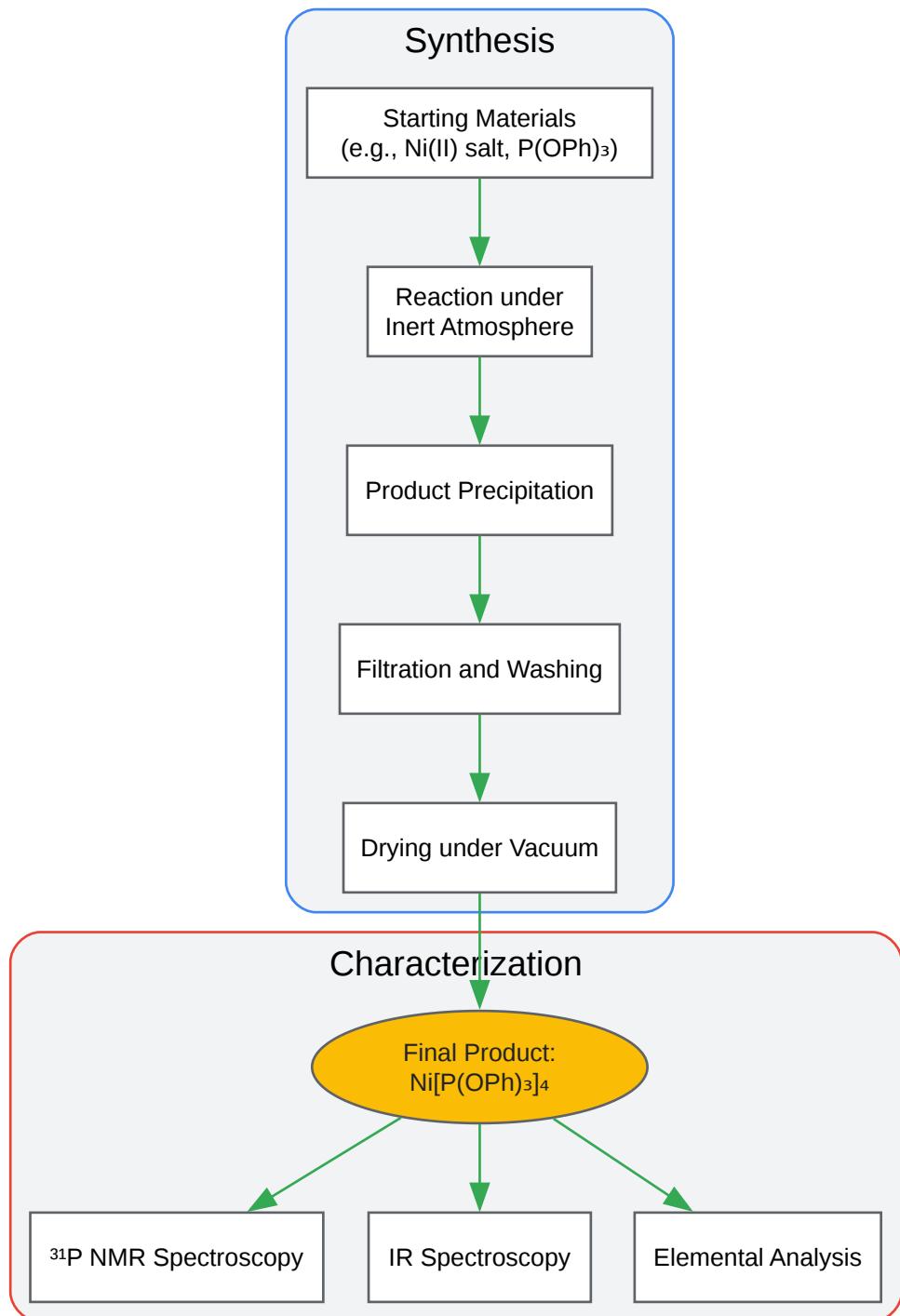
- Reactants:
 - Freshly sublimed nickelocene ($\text{Ni}(\text{C}_5\text{H}_5)_2$)
 - Triphenyl phosphite ($\text{P}(\text{OPh})_3$), distilled under high vacuum.
- Procedure:
 - Nickelocene and an excess of triphenyl phosphite are dissolved in benzene in a Schlenk flask under a nitrogen or argon atmosphere.
 - The mixture is refluxed. The progress of the reaction can be monitored by the disappearance of the green color of nickelocene.
 - After the reaction is complete, the solution is filtered to remove any insoluble byproducts.
 - The product is precipitated from the benzene solution by the addition of dry methanol.
 - The resulting white to off-white solid is collected by filtration, washed with methanol, and dried under vacuum.

Method B: From a Nickel(II) Salt

This approach involves the reduction of a nickel(II) salt in the presence of triphenyl phosphite.

- Reactants:
 - Nickel(II) acetylacetonate ($\text{Ni}(\text{acac})_2$) or Nickel(II) chloride (NiCl_2)
 - Triphenyl phosphite ($\text{P}(\text{OPh})_3$)
 - A reducing agent, such as sodium borohydride (NaBH_4)
- Procedure:
 - The Nickel(II) salt and triphenyl phosphite are dissolved in a suitable solvent (e.g., ethanol or THF) in a reaction vessel under an inert atmosphere.
 - The solution is cooled, and the reducing agent is added portion-wise with stirring.

- The reaction mixture is allowed to stir for a specified period to ensure complete reduction and complexation.
- The product is isolated by precipitation, often by the addition of a non-solvent or by cooling.
- The precipitate is collected, washed with an appropriate solvent to remove impurities, and dried under vacuum.


Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized complex.

- ^{31}P NMR Spectroscopy:
 - Solvent: Deuterated chloroform (CDCl_3) or deuterated benzene (C_6D_6).
 - Procedure: A proton-decoupled ^{31}P NMR spectrum is recorded. Due to the tetrahedral symmetry and the equivalence of the four phosphite ligands, a single sharp resonance is expected. The chemical shift provides information about the electronic environment of the phosphorus nuclei upon coordination to the nickel center.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The solid sample can be analyzed as a KBr pellet or a Nujol mull.
 - Procedure: The IR spectrum is recorded over the range of 4000-400 cm^{-1} . The spectrum is characterized by the vibrational modes of the triphenylphosphite ligand, with shifts in the P-O and O-C stretching frequencies upon coordination to the nickel atom.
- Elemental Analysis:
 - Procedure: The percentages of carbon, hydrogen, and nickel are determined and compared to the calculated theoretical values for the molecular formula $\text{C}_{72}\text{H}_{60}\text{NiO}_{12}\text{P}_4$.

Experimental Workflow

The general workflow for the synthesis and characterization of **tetrakis(triphenylphosphite)nickel(0)** is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of $\text{Ni}[\text{P}(\text{OPh})_3]_4$.

Conclusion

Tetrakis(triphenylphosphite)nickel(0) is a key Ni(0) complex with significant applications in catalysis. While its synthesis and general properties are established, a definitive understanding of its solid-state structure is hampered by the absence of a published crystal structure. Spectroscopic evidence and theoretical principles strongly support a tetrahedral coordination geometry around the d¹⁰ nickel center. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable to precisely determine its molecular parameters and provide deeper insights into its structure-reactivity relationships.

- To cite this document: BenchChem. [molecular structure and coordination geometry of tetrakis(triphenylphosphite)nickel(0)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087886#molecular-structure-and-coordination-geometry-of-tetrakis-triphenylphosphite-nickel-0\]](https://www.benchchem.com/product/b087886#molecular-structure-and-coordination-geometry-of-tetrakis-triphenylphosphite-nickel-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com